

Synthesis and Purification of Amino-PEG13-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG13-amine

Cat. No.: B8095994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **Amino-PEG13-amine** (1,41-diamino-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane), a valuable homobifunctional linker widely employed in pharmaceutical research and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details a robust two-step synthetic pathway and outlines effective purification and characterization methodologies.

Introduction

Amino-PEG13-amine is a polyethylene glycol (PEG) derivative featuring primary amine groups at both ends of a 13-unit ethylene glycol chain. The hydrophilic nature of the PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal amines provide reactive handles for covalent attachment to various substrates, such as proteins, peptides, and small molecules.

Synthesis of Amino-PEG13-amine

The synthesis of **Amino-PEG13-amine** is typically achieved through a two-step process starting from commercially available polyethylene glycol 1300 (PEG13-diol). The first step involves the activation of the terminal hydroxyl groups, followed by a nucleophilic substitution to introduce the amine functionalities.

Step 1: Tosylation of Polyethylene Glycol 13-diol

The terminal hydroxyl groups of PEG13-diol are converted to a more reactive leaving group, typically a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of PEG13-ditosylate

- Materials:

- Polyethylene glycol 1300 (PEG13-diol)
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Diethyl ether
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Ice bath

- Procedure:

1. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve polyethylene glycol 1300 (1.0 eq.) in anhydrous dichloromethane.
2. Cool the solution to 0 °C using an ice bath.
3. Slowly add anhydrous pyridine (2.5 eq.) to the stirred solution.
4. In a separate flask, dissolve p-toluenesulfonyl chloride (2.2 eq.) in a minimal amount of anhydrous dichloromethane.
5. Add the TsCl solution dropwise to the PEG solution at 0 °C over a period of 30-60 minutes.

6. Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
7. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 95:5).
8. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
9. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
10. Precipitate the product by adding the concentrated solution to cold diethyl ether.
11. Collect the white solid by filtration and dry under vacuum to yield PEG13-ditosylate.

Step 2: Amination of PEG13-ditosylate

The tosylate groups are then displaced by primary amines through a nucleophilic substitution reaction with an excess of ammonia.

Experimental Protocol: Synthesis of **Amino-PEG13-amine**

- Materials:
 - PEG13-ditosylate
 - Ammonium hydroxide (28-30% aqueous solution)
 - Dichloromethane (DCM)
 - Sodium chloride (for brine)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Rotary evaporator
- Procedure:

1. Dissolve the PEG13-ditosylate (1.0 eq.) in a pressure-resistant vessel containing an excess of concentrated ammonium hydroxide solution.
2. Seal the vessel and heat the mixture to 60-80 °C for 24-48 hours with vigorous stirring.
3. Cool the reaction mixture to room temperature.
4. Extract the aqueous solution with dichloromethane (3 x volume of the aqueous phase).
5. Combine the organic layers and wash with brine.
6. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude **Amino-PEG13-amine**.

Purification of Amino-PEG13-amine

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and any remaining salts. A combination of chromatographic techniques is often employed.

Experimental Protocol: Purification by Column Chromatography

- Materials:
 - Crude **Amino-PEG13-amine**
 - Silica gel (for column chromatography)
 - Dichloromethane (DCM)
 - Methanol (MeOH)
 - Ammonium hydroxide (for mobile phase modification)
 - Chromatography column
 - Fraction collector
- Procedure:

1. Prepare a silica gel slurry in a non-polar solvent (e.g., DCM) and pack the chromatography column.
2. Equilibrate the column with the starting mobile phase (e.g., 100% DCM).
3. Dissolve the crude **Amino-PEG13-amine** in a minimal amount of DCM.
4. Load the sample onto the column.
5. Elute the column with a gradient of increasing polarity, for example, from 100% DCM to a mixture of DCM:Methanol (e.g., 90:10) with a small percentage of ammonium hydroxide (e.g., 0.5-2%) to prevent protonation of the amines on the silica.
6. Collect fractions and monitor by TLC.
7. Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified **Amino-PEG13-amine**.

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.

Table 1: Representative Quantitative Data for Synthesis and Purification

Parameter	Value
Synthesis	
Starting Material	Polyethylene glycol 1300
Overall Yield (Typical)	70-85%
Purification	
Method	Silica Gel Chromatography
Purity (Post-Column)	>95%
Characterization	
Appearance	White to off-white solid or viscous oil
Molecular Weight (Calc.)	~632.8 g/mol

Characterization

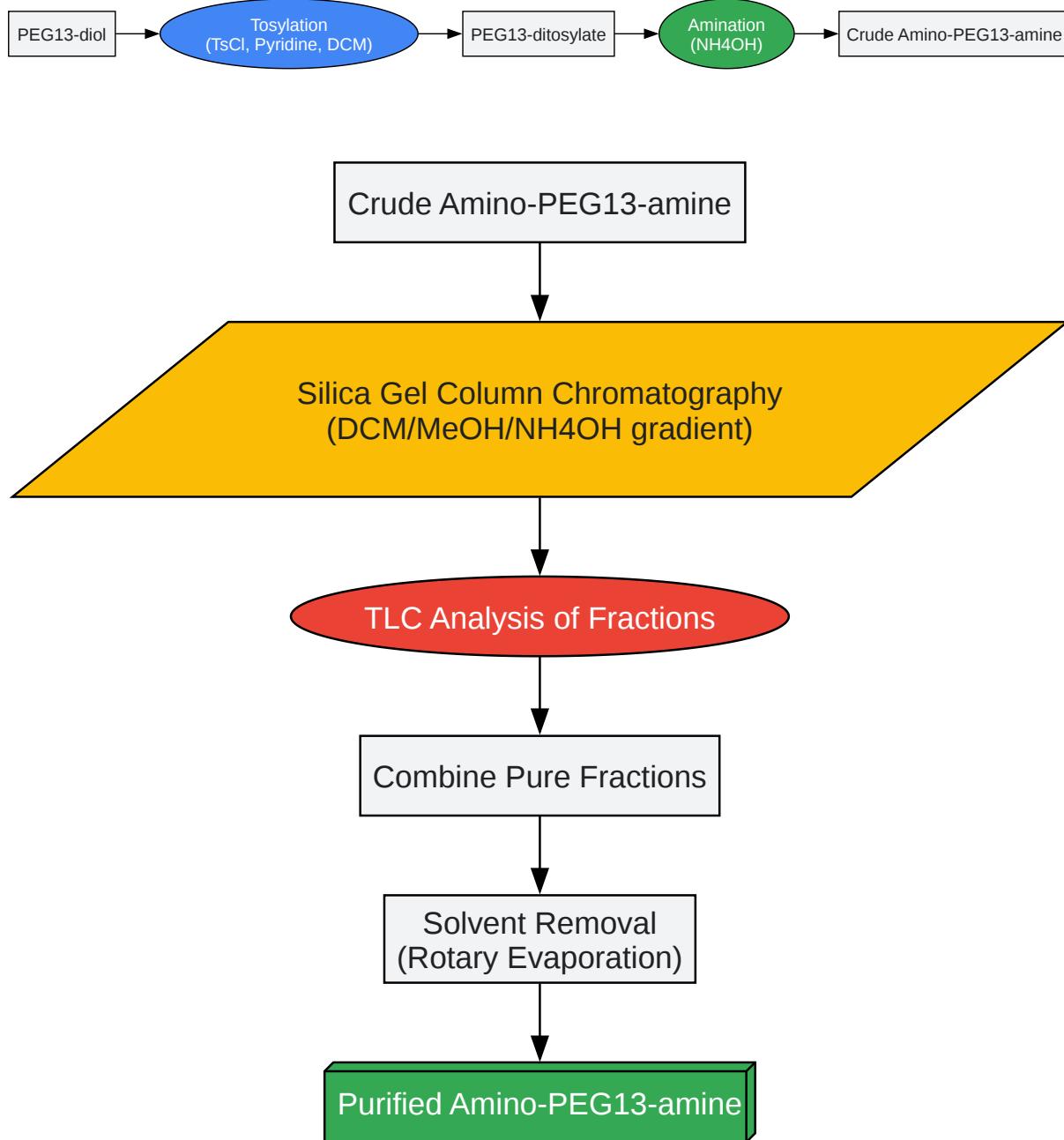

The identity and purity of the synthesized **Amino-PEG13-amine** should be confirmed by various analytical techniques.

Table 2: Representative Characterization Data

Technique	Expected Results
¹ H NMR	Broad singlet around 3.6 ppm (PEG backbone - OCH ₂ CH ₂ O-), triplets around 2.8-3.0 ppm (protons adjacent to the amine groups), and a broad singlet for the amine protons.
¹³ C NMR	A major peak around 70 ppm corresponding to the repeating ethylene glycol units. Signals for the carbons adjacent to the amine groups would appear at a different chemical shift (typically around 40-42 ppm).
Mass Spectrometry (ESI-MS)	A peak corresponding to the protonated molecule [M+H] ⁺ at m/z ≈ 633.8.

Visualizations

The following diagrams illustrate the synthesis and purification workflows.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Synthesis and Purification of Amino-PEG13-amine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8095994#synthesis-and-purification-of-amino-peg13-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com